VEGFR‑2 Kinase Inhibition: Class‑Level Potency in the 7.4–11.5 nM Range
A series of N‑(1,3,4‑thiadiazol‑2‑yl)furan‑2‑carboxamide derivatives structurally analogous to the target compound (varying only at the 5‑aryl substituent) were evaluated against VEGFR‑2. The most active derivatives inhibited VEGFR‑2 with IC₅₀ values of 7.4–11.5 nM, comparable to the reference drug pazopanib [1]. Although the exact 4‑fluorophenyl compound was not tested individually, its closest congeners (e.g., 4‑methylphenyl and 4‑nitrophenyl derivatives) exhibited IC₅₀s within this range, indicating that the 4‑fluorophenyl substitution is likely to confer similar or better potency due to the electron‑withdrawing and lipophilic contributions of fluorine [1][2].
| Evidence Dimension | VEGFR‑2 inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall within 7.4–11.5 nM based on congener data. |
| Comparator Or Baseline | Pazopanib (IC₅₀ ~30 nM); closest analog 4‑methylphenyl derivative (IC₅₀ ~8 nM) [1]. |
| Quantified Difference | The class achieves up to ~4‑fold lower IC₅₀ than pazopanib; the 4‑fluorophenyl analog is expected to be equipotent to the 4‑methylphenyl analog. |
| Conditions | In vitro enzymatic VEGFR‑2 kinase assay; compounds tested at 7.4–11.5 nM [1]. |
Why This Matters
Nanomolar VEGFR‑2 inhibition is a proven mechanism for anti‑angiogenic and anticancer activity, positioning this compound as a promising lead for medicinal chemistry programs.
- [1] Hekal MH, Farag PS, Hemdan MM, El‑Sayed WM. New N‑(1,3,4‑thiadiazol‑2‑yl)furan‑2‑carboxamide derivatives as potential inhibitors of VEGFR‑2. Bioorg Chem. 2021;115:105176. doi:10.1016/j.bioorg.2021.105176. View Source
- [2] Semantic Scholar. In silico studies of N‑(1,3,4‑thiadiazol‑2‑yl)furan‑2‑carboxamide derivatives. (Accessed 2026‑04‑29). View Source
